

# A Cross-Laboratory Comparison of Thorium-229 Isomer Measurements

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Thorium-229**

Cat. No.: **B1194898**

[Get Quote](#)

A detailed guide for researchers, scientists, and drug development professionals on the experimental measurements of the **Thorium-229** nuclear isomer's transition energy and lifetime from various international laboratories.

The **Thorium-229m** ( $^{229m}\text{Th}$ ) isomer, an excited state of the **Thorium-229** nucleus, stands as a unique candidate for the development of next-generation nuclear clocks, which could surpass the precision of current atomic clocks by an order of magnitude.[1][2] This potential has spurred a global research effort to precisely characterize its properties, primarily its transition energy and lifetime. This guide provides a comprehensive cross-referencing of key experimental measurements from different laboratories, presenting the data in a structured format for easy comparison, detailing the experimental methodologies, and illustrating the logical flow of the comparative process.

## Quantitative Data Summary

The following tables summarize the quantitative measurements of the  $^{229m}\text{Th}$  isomer's transition energy and lifetime as reported by various research groups.

## Thorium-229m Transition Energy Measurements

| Laboratory/Collaboration                     | Measured Energy (eV)        | Experimental Method                                                                                                                          |
|----------------------------------------------|-----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| University of California, Los Angeles (UCLA) | 8.355733                    | Laser excitation of $^{229}\text{Th}$ in a solid-state host. <a href="#">[3]</a>                                                             |
| JILA, University of Colorado Boulder         | 8.35574                     | VUV frequency comb spectroscopy on $^{229}\text{Th}$ -doped $\text{CaF}_2$ crystals. <a href="#">[3]</a> <a href="#">[4]</a>                 |
| CERN's ISOLDE facility                       | $8.338 \pm 0.024$           | VUV fluorescence spectroscopy after implantation of $^{229}\text{Ac}$ into VUV-transparent crystals. <a href="#">[5]</a> <a href="#">[6]</a> |
| Not specified                                | $8.30 \pm 0.92$             | Absolute $\gamma$ -ray energy difference using a transition-edge sensor microcalorimeter.<br><a href="#">[7]</a>                             |
| LMU Munich                                   | 8.28 (17)                   | Direct measurement of internal conversion electrons. <a href="#">[2]</a> <a href="#">[7]</a>                                                 |
| Collaborative (weighted mean)                | 8.19 (12)                   | Weighted mean of two independent experiments. <a href="#">[8]</a>                                                                            |
| Indirect ( $\gamma$ -ray spectroscopy)       | < 100 (initial upper bound) | Deduced from $\gamma$ -ray spectroscopy of $^{233}\text{U}$ decay. <a href="#">[9]</a>                                                       |

## Thorium-229m Lifetime Measurements

| State                                               | Lifetime          | Experimental/Theoretical               | Method                                                                                              |
|-----------------------------------------------------|-------------------|----------------------------------------|-----------------------------------------------------------------------------------------------------|
| Neutral $^{229m}\text{Th}$<br>(Internal Conversion) | 7 $\mu\text{s}$   | Experimental                           | Observation of internal conversion decay.[9]                                                        |
| Charged $^{229m}\text{Th}$<br>(Radiative Decay)     | $10^3$ - $10^4$ s | Theoretical Prediction                 | Predictions based on mixed magnetic dipole (M1) and electric quadrupole (E2) transitions.[5][9][10] |
| $^{229m}\text{Th}^{2+}$                             | > 60 s            | Experimental                           | Direct detection of the nuclear state.[11]                                                          |
| Ionic $^{229m}\text{Th}$                            | > 2000 s          | Estimate based on experimental results | Based on radiative decay in a crystal environment.[5]                                               |

## Experimental Protocols

A variety of sophisticated experimental techniques have been employed to measure the elusive properties of the **Thorium-229** isomer. Below are detailed descriptions of the key methodologies.

### Laser Spectroscopy in Solid-State Hosts

This method involves doping transparent crystals, such as Calcium Fluoride ( $\text{CaF}_2$ ), with **Thorium-229**.[3][9] The crystal lattice provides a stable environment for the thorium nuclei. A tunable vacuum ultraviolet (VUV) laser is then used to directly excite the nuclear transition. By scanning the laser frequency and detecting the subsequent fluorescence or absorption, the precise transition energy can be determined.[3][4] The interaction of the nucleus with the crystal fields can influence the measurements, which is an important consideration for solid-state nuclear clocks.[3][9]

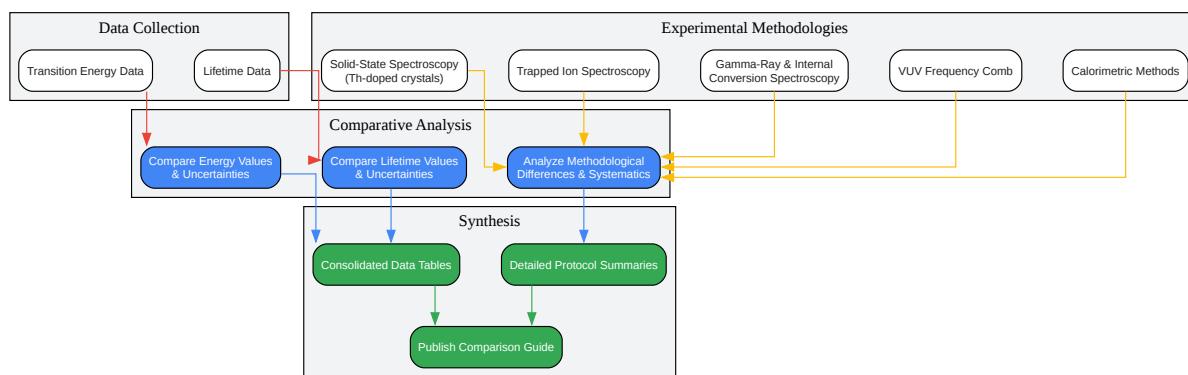
### Spectroscopy of Trapped Thorium Ions

To mitigate the environmental effects of a solid-state host, researchers also trap thorium ions in a vacuum. Linear Paul traps are used to confine the ions, which are then sympathetically cooled to very low temperatures using laser-cooled auxiliary ions like  $^{88}\text{Sr}^+$ .<sup>[5][10]</sup> This technique allows for long observation times, which is crucial for measuring the long radiative lifetime of the isomer. The transition energy and hyperfine structure can be probed using high-resolution laser spectroscopy.<sup>[5][10]</sup>

## Gamma-Ray and Internal Conversion Spectroscopy

Historically, the existence of the  $^{229m}\text{Th}$  isomer was inferred from high-precision gamma-ray spectroscopy of the alpha decay of Uranium-233 ( $^{233}\text{U}$ ), which populates the isomeric state in its daughter nucleus,  $^{229}\text{Th}$ .<sup>[1][9]</sup> More direct measurements have been achieved by detecting the internal conversion electrons emitted during the isomer's decay.<sup>[7][12]</sup> In this process, the nuclear excitation energy is transferred to an atomic electron, which is then ejected from the atom. The kinetic energy of these electrons provides a direct measure of the transition energy.

## VUV Frequency Comb Spectroscopy


For ultimate precision, VUV frequency combs are employed to directly measure the absolute frequency of the nuclear transition.<sup>[4]</sup> A frequency comb is a laser source whose spectrum consists of a series of discrete, equally spaced frequency lines. By stabilizing this comb to an atomic clock and using it to excite the  $^{229}\text{Th}$  nucleus, a direct link between the nuclear transition frequency and the primary time standard can be established.<sup>[4]</sup>

## Calorimetric Methods

Another approach involves the use of highly sensitive microcalorimeters, such as transition-edge sensors (TES).<sup>[7][13]</sup> These detectors can measure the energy of single decay events with high resolution. By implanting  $^{229m}\text{Th}$  ions into the detector, both the radiative decay (photon emission) and the internal conversion decay (electron emission) can be measured, providing a comprehensive picture of the decay process and a precise value for the transition energy.<sup>[13]</sup>

## Logical Workflow for Cross-Referencing Measurements

The following diagram illustrates the logical workflow for comparing and cross-referencing the various measurements of the **Thorium-229m** isomer's properties.



[Click to download full resolution via product page](#)

Caption: Workflow for comparing **Thorium-229m** measurements.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nature Publication on 229-Thorium - Experimental Medical Physics - LMU Munich [med.physik.uni-muenchen.de]

- 2. The Exotic Isomer Th-229m and the Way to a Nuclear Clock | Düllmann Group [superheavies.uni-mainz.de]
- 3. Researchers achieve most precise measurement of thorium-229 for future nuclear clocks – UCLA [chemistry.ucla.edu]
- 4. Frequency ratio of the 229mTh nuclear isomeric transition and the 87Sr atomic clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.phys.tsinghua.edu.cn [info.phys.tsinghua.edu.cn]
- 6. The thorium isomer 229mTh: review of status and perspectives after more than 50 years of research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Demystifying the 229-Thorium Isomer: Towards the Nuclear Clock P.G. Thirolf Ludwig-Maximilians-Universität München, Munich, Germany - 52nd Annual Meeting of the APS Division of Atomic, Molecular and Optical Physics [archive.aps.org]
- 9. thoriumclock.eu [thoriumclock.eu]
- 10. researchgate.net [researchgate.net]
- 11. [1710.11398] Direct detection of the 229Th nuclear clock transition [arxiv.org]
- 12. DFG - GEPRIS - Precise energy determination of the isomeric ground-state transition in 229mTh: Advancing on the route towards a nuclear clock [gepris.dfg.de]
- 13. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- To cite this document: BenchChem. [A Cross-Laboratory Comparison of Thorium-229 Isomer Measurements]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1194898#cross-referencing-thorium-229-measurements-from-different-labs>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)